molecular formula C21H18Cl2FN3O2 B2414738 1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide CAS No. 1251592-11-6

1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No. B2414738
CAS RN: 1251592-11-6
M. Wt: 434.29
InChI Key: SVKRCFWJDUSGSL-UHFFFAOYSA-N
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Description

The molecule is a complex organic compound that contains several functional groups, including a piperidine ring, a benzoyl group, a sulfonyl group, and a tetrahydrofuran ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, benzoyl group, sulfonyl group, and tetrahydrofuran ring would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the benzoyl group could undergo reactions typical of carbonyl compounds, while the piperidine ring could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar sulfonyl group could affect the compound’s solubility in different solvents .

Scientific Research Applications

Benzamide Derivatives as Serotonin 4 Receptor Agonists

Benzamide derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their impact on gastrointestinal motility. These compounds, including benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives, have shown potential as novel prokinetic agents, especially in enhancing gastric emptying and increasing the frequency of defecation. This is attributed to their selective serotonin 4 (5-HT4) receptor agonist activity, which may offer new therapeutic approaches for gastrointestinal disorders with reduced side effects related to 5-HT3- and dopamine D2 receptor binding (Sonda et al., 2004). Similarly, another study focused on orally active benzamide derivatives, which showed potential in improving gastrointestinal motility, although issues with bioavailability were noted (Sonda et al., 2003).

Antiproliferative Activities of Pyrazole-Sulfonamide Derivatives

A study on pyrazole-sulfonamide derivatives, structurally related to the compound , revealed promising antitumor activities. These compounds demonstrated selective effects against rat brain tumor cells (C6) and broad-spectrum antitumor activity comparable to commonly used anticancer drugs like 5-fluorouracil and cisplatin. This highlights the potential of such derivatives in cancer therapy (Mert et al., 2014).

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, including benzoyl derivatives, exhibited significant anti-acetylcholinesterase (anti-AChE) activity. This suggests their potential as therapeutic agents in conditions like Alzheimer’s disease. One particular compound in this series was identified as a potent inhibitor of acetylcholinesterase, with potential for development as an antidementia agent (Sugimoto et al., 1990).

Synthesis of Aryl Carboxamido Sulfonic Acid Derivatives

Research into the chemoselective synthesis of aryl carboxamido sulfonic acid derivatives, which are key structures in modern organic synthesis, has demonstrated the importance of such compounds in various applications. The study developed an efficient and versatile method for preparing these derivatives, further expanding the scope of their use in medicinal chemistry (Yang et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. If it shows promising biological activity, for example, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2FN3O2/c1-11-15(22)4-3-13-20(11)26-18-6-7-27(9-14(18)21(13)29)10-19(28)25-12-2-5-17(24)16(23)8-12/h2-5,8H,6-7,9-10H2,1H3,(H,25,28)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKRCFWJDUSGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=C(C=C4)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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